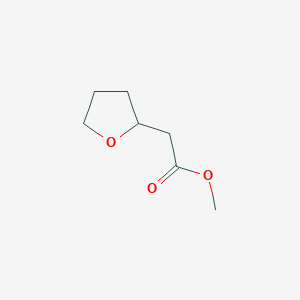

Methyl 2-(tetrahydrofuran-2-yl)acetate

Vue d'ensemble

Description

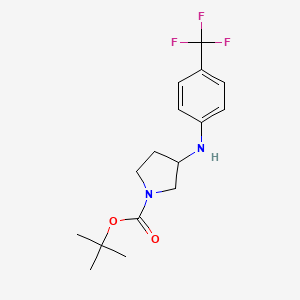

“Methyl 2-(tetrahydrofuran-2-yl)acetate” is a chemical compound with the molecular formula C7H12O3 . It has a molecular weight of 144.17 . It is also known by other synonyms such as “Methyl 2-(tetrahydrofuran-2-yl)” and "METHYL 2-(OXOLAN-2-YL)ACETATE" .

Synthesis Analysis

The synthesis of “Methyl 2-(tetrahydrofuran-2-yl)acetate” can be achieved from "Acetic acid, 2-(dihydro-4-methoxy-2(3H)-furanylidene)-, methyl ester, (2E)-" . The reaction conditions involve the use of hydrogen and palladium on activated charcoal in methanol at 20 degrees Celsius for 48 hours .Molecular Structure Analysis

The molecular structure of “Methyl 2-(tetrahydrofuran-2-yl)acetate” is characterized by a tetrahydrofuran ring attached to an acetate group . The presence of the acetate group makes it suitable for processes involving sensitive species including asymmetric transformations .Chemical Reactions Analysis

“Methyl 2-(tetrahydrofuran-2-yl)acetate” is involved in various organometallic transformations ranging from carbanions to radical and transition metal-catalyzed processes . The presence of a methyl group at the 2-position of 2-methyltetrahydrofuran (2-MeTHF) has a dramatic effect on the decomposition .Physical And Chemical Properties Analysis

“Methyl 2-(tetrahydrofuran-2-yl)acetate” has a boiling point of 87.5 °C (Press: 15 Torr) and a density of 1.049±0.06 g/cm3 (Predicted) .Applications De Recherche Scientifique

Organometallic Synthesis

This compound is used in syntheses involving organometallics due to its remarkable stability and low miscibility with water, which makes it an appealing choice for reactions that require controlled conditions .

Organocatalysis

It finds application in organocatalysis, where small organic molecules are used as catalysts in chemical reactions to increase reaction rates without being consumed .

Biotransformations

In biotransformations, this compound is utilized for its stable properties, aiding in the processing of lignocellulosic materials and other biomass-derived substances .

Nootropic Drug Synthesis

The methodology involving this compound has been applied to the synthesis of the ®-enantiomer of the nootropic drug oxiracetam, showcasing its versatility in pharmaceutical applications .

Enzymatic Kinetic Resolution

It is involved in enzymatic kinetic resolution strategies, which are crucial for producing enantiomerically pure substances from racemic mixtures .

Organic Catalyst Coupling

The compound is used in coupling reactions facilitated by organic catalysts, such as the coupling of 2-hydroxy tetrahydrofuran with methyl ketones to produce 2-alkyl furans .

Safety And Hazards

“Methyl 2-(tetrahydrofuran-2-yl)acetate” is classified as a highly flammable liquid and vapor . It causes serious eye irritation and may cause respiratory irritation . It is also suspected of causing cancer . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

methyl 2-(oxolan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(8)5-6-3-2-4-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRNEKONLWKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450348 | |

| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(tetrahydrofuran-2-yl)acetate | |

CAS RN |

2018-85-1 | |

| Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![imidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B1610138.png)

![4-[(4-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1610156.png)

![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)